Ferrous sulfide

Catalog No.
S560087
CAS No.
1317-37-9
M.F
FeS
M. Wt
87.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous sulfide

CAS Number

1317-37-9

Product Name

Ferrous sulfide

IUPAC Name

sulfanylideneiron

Molecular Formula

FeS

Molecular Weight

87.91 g/mol

InChI

InChI=1S/Fe.S

InChI Key

MBMLMWLHJBBADN-UHFFFAOYSA-N

SMILES

S=[Fe]

Solubility

0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE

Synonyms

ferrous sulfide, ferrous sulfide, mackinawite, ferrous sulfide, trolite, iron sulfide, mackinawite

Canonical SMILES

S=[Fe]

Biomedicine

Ferrous sulfide, particularly in the form of engineered nanomaterials, holds immense potential in biomedicine due to its:

  • Biocompatibility: Iron and sulfur are naturally occurring elements in the human body, making FeS potentially biocompatible .
  • Multi-functionality: FeS nanomaterials can exhibit various functionalities depending on their size, morphology, and composition, allowing them to be tailored for specific applications .
  • Fenton reaction: FeS can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can be used for various purposes, including antibacterial activity, tumor treatment, and bioimaging .

Current research explores utilizing FeS in:

  • Antibacterial applications: FeS nanoparticles can be used to combat various bacterial strains due to their ability to generate ROS and disrupt bacterial membranes .
  • Tumor treatment: FeS nanoparticles can be designed to target and destroy cancer cells through various mechanisms, including hyperthermia and drug delivery .
  • Bioimaging: FeS nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI) due to their magnetic properties, aiding in disease diagnosis .
  • Biosensing: FeS nanomaterials can be engineered to detect various biomolecules like glucose or pathogens, offering potential for diagnostic applications .

Catalysis

FeS serves as a catalyst in various chemical reactions due to its:

  • Semiconducting properties: FeS exhibits semiconducting behavior, allowing it to transfer and conduct electrons, crucial for catalytic activity .
  • Abundance and low cost: FeS is readily available and inexpensive compared to other catalyst materials, making it a practical choice for various applications .

Research explores utilizing FeS in:

  • Electrochemical hydrogen evolution: FeS can be used as a catalyst for splitting water molecules into hydrogen gas, a potential clean energy source .
  • Environmental remediation: FeS can be used to degrade pollutants like organic dyes or heavy metals from water and wastewater .

Materials Science

FeS is being explored for its potential applications in materials science due to its:

  • Unique electronic and optical properties: FeS exhibits different properties depending on its crystal structure, making it suitable for various electronic and optical applications .
  • Magnetic properties: Certain forms of FeS exhibit magnetic properties, potentially leading to applications in magnetic recording media or spintronics .

Ferrous sulfide, with the chemical formula FeS, is an inorganic compound formed by the combination of iron and sulfur. It typically appears as a black solid and is known for its distinct properties, including its magnetic characteristics when in bulk form. Ferrous sulfide is a significant mineral found in various geological formations and is often associated with iron ore deposits.

Ferrous sulfide can be a health hazard if ingested or inhaled. It can irritate the skin, eyes, and respiratory system. Exposure to high concentrations of hydrogen sulfide gas, which can be produced from the reaction of ferrous sulfide with acids, can be fatal [].

  • Formation Reaction: The primary reaction for synthesizing ferrous sulfide involves heating elemental iron and sulfur:
    Fe+SFeS(exothermic reaction)\text{Fe}+\text{S}\rightarrow \text{FeS}\quad (\text{exothermic reaction})
    This reaction is highly exothermic, producing significant heat and often resulting in the glowing of the mixture during synthesis .
  • Reaction with Acids: Ferrous sulfide reacts with acids to produce hydrogen sulfide gas:
    FeS+2HClFeCl2+H2S\text{FeS}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2\text{S}
    The hydrogen sulfide produced has a characteristic rotten egg smell and is toxic
    1
    .
  • Oxidation: In moist air, ferrous sulfide can oxidize to form iron oxides and sulfur:
    4FeS+7O2+2H2O4FeO+4H2S4\text{FeS}+7\text{O}_2+2\text{H}_2\text{O}\rightarrow 4\text{FeO}+4\text{H}_2\text{S}

Ferrous sulfide has limited direct biological activity but plays a role in various biochemical processes. It can influence microbial activity in anaerobic environments, where certain bacteria utilize ferrous sulfide as an energy source. Additionally, the presence of ferrous sulfide can affect the bioavailability of heavy metals in sedimentary environments, impacting aquatic ecosystems .

Ferrous sulfide can be synthesized through several methods:

  • Direct Combination: The most common method involves directly combining iron powder with sulfur powder under heat, as described earlier.
  • Hydrothermal Synthesis: This method involves dissolving iron salts in water and adding sulfur at elevated temperatures and pressures to facilitate the formation of ferrous sulfide crystals.
  • Precipitation: Ferrous sulfide can also be produced by precipitating it from solutions containing ferrous ions and sulfide ions, typically using sodium sulfide or hydrogen sulfide gas.

Ferrous sulfide has various applications across different fields:

  • Industrial Uses: It is used in the production of hydrogen sulfide, which is essential for various chemical syntheses.
  • Geological Studies: Ferrous sulfide serves as an important indicator mineral in geology, helping to understand ore deposits.
  • Wastewater Treatment: It is employed in wastewater treatment processes to remove heavy metals through precipitation.
  • Agriculture: Ferrous sulfide can be used as a soil amendment to improve iron availability for plants.

Research on the interactions of ferrous sulfide primarily focuses on its environmental impact and reactivity:

  • Reactivity with Heavy Metals: Studies indicate that ferrous sulfide can bind with heavy metals, reducing their bioavailability and toxicity in sediments.
  • Microbial Interactions: Investigations into how microorganisms interact with ferrous sulfide reveal its role in biogeochemical cycles, particularly in anaerobic environments where sulfate-reducing bacteria thrive.
  • Corrosion Studies: Ferrous sulfide's interactions with various materials are studied to understand corrosion processes in industrial settings.

Ferrous sulfide shares similarities with several other compounds, particularly those containing iron and sulfur:

CompoundChemical FormulaKey Characteristics
Iron(II) SulfateFeSO₄Soluble in water; used in agriculture as a fertilizer.
PyrrhotiteFe₁₋ₓSMagnetic; variable composition; occurs naturally.
Iron(III) SulfideFe₂S₃Less stable; formed under specific conditions; often found in ores.

Uniqueness of Ferrous Sulfide

Ferrous sulfide is unique due to its specific stoichiometry (1:1 ratio of iron to sulfur) and its role as a precursor for hydrogen sulfide production. Unlike other iron-sulfur compounds, it exhibits distinct magnetic properties when aggregated, making it significant for both industrial applications and geological studies .

The study of ferrous sulfide dates to early mineralogical investigations of pyrrhotite (Fe$${1-x}$$S) and troilite (FeS), which were identified in volcanic and hydrothermal deposits. By the 19th century, FeS gained industrial relevance as a hydrogen sulfide (H$$2$$S) source in Kipp’s apparatus. The 20th century marked a paradigm shift with Berner’s seminal work on sedimentary iron sulfides, linking microbial sulfate reduction to pyrite (FeS$$_2$$) formation. Early syntheses involved direct elemental reactions (Fe + S → FeS), though impurities necessitated refined methods like aqueous precipitation (Fe$$^{2+}$$ + S$$^{2-}$$ → FeS).

Recent breakthroughs include the discovery of metastable precursors like FeS nano, a nanocrystalline phase with tetrahedral Fe coordination and polysulfide intermediates. This phase, identified through controlled titration and diffusion experiments, challenges the long-held assumption that mackinawite (FeS$$_{1-x}$$) is the primary FeS precursor.

Significance in Geochemical and Environmental Sciences

Ferrous sulfide governs redox processes in anoxic environments, acting as a buffer in sulfur and iron cycles. In marine sediments, FeS forms at the redox interface where dissolved Fe$$^{2+}$$ meets biogenic H$$_2$$S, often mediated by sulfate-reducing bacteria like Desulfovibrio. This reaction sequesters heavy metals (e.g., Cu, Hg) via adsorption or coprecipitation, mitigating toxicity in aquatic systems.

Table 1: Key Properties of Ferrous Sulfide

PropertyValueSource
Crystal StructureNickel arsenide (NiAs type)
Density4.84 g/cm³
Melting Point1195°C
Solubility in Water0.0062 g/L
Solubility Product (Ksp)$$10^{-17.2}$$

In terrestrial hot springs, FeS catalyzes prebiotic carbon fixation, converting CO$$_2$$ to methanol under simulated early Earth conditions. This finding supports hypotheses that FeS-rich hydrothermal systems fueled primordial metabolisms.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on FeS’s role in green technologies and pollution remediation. Nanoscale FeS exhibits enhanced reactivity due to high surface area (20–50 m²/g), effectively removing Cr(VI), As(III), and chlorinated organics. However, long-term stability in oxic environments remains a challenge, as FeS oxidizes to ferric oxides and elemental sulfur.

A critical knowledge gap lies in the mechanistic interplay between FeS and microbial consortia. While Acidithiobacillus ferrooxidans accelerates FeS dissolution, syntrophic relationships with methanogens (e.g., Methanocaldococcus jannaschii) enable H$$2$$-dependent CO$$2$$ reduction. Further research is needed to optimize these interactions for bioremediation.

Theoretical Frameworks in Iron Sulfide Research

The Stepwise Nucleation Theory posits that FeS formation proceeds through aqueous clusters (FeS$$_{aq}$$) → FeS nano → mackinawite → pyrite. Density functional theory (DFT) simulations reveal that FeS nano’s tetrahedral Fe sites and polysulfide interlayers lower activation energies for redox reactions.

The Electron Transfer Model explains FeS’s catalytic behavior: surface-bound Fe$$^{2+}$$ donates electrons to pollutants, while S$$^{2-}$$ acts as a nucleophile. For instance, Cr(VI) reduction follows:
$$
3\text{FeS} + \text{CrO}4^{2-} + 8\text{H}^+ → 3\text{Fe}^{3+} + \text{Cr}^{3+} + 3\text{S}^0 + 4\text{H}2\text{O}$$.

Sedimentary Iron Sulfide Formation Processes

In sedimentary environments, ferrous sulfide precipitates via sulfate reduction and iron mobilization. Sulfate-reducing bacteria metabolize organic matter, producing hydrogen sulfide (H$$2$$S), which reacts with dissolved ferrous iron (Fe$$^{2+}$$) to form amorphous FeS or mackinawite (Fe$${1+x}$$S) [1] [5]. This process dominates in anoxic marine and freshwater sediments, where low oxygen concentrations favor Fe$$^{2+}$$ stability. For example, in salt marsh sediments, bioturbation enhances oxygen penetration, creating redox gradients that regulate FeS precipitation rates [3].

Table 1: Key Sedimentary FeS Formation Reactions

Reaction TypeChemical EquationEnvironment
Sulfate ReductionSO$$4^{2-}$$ + 2CH$$2$$O → H$$2$$S + 2HCO$$3^-$$Anoxic sediments
FeS PrecipitationFe$$^{2+}$$ + H$$_2$$S → FeS + 2H$$^+$$Sulfidic porewater

Biogeochemical Cycling Mechanisms

Ferrous sulfide interfaces with global carbon, sulfur, and phosphorus cycles. In oxygenated waters, Fe$$^{2+}$$ oxidizes to Fe$$^{3+}$$, forming iron hydroxides that sequester phosphate (PO$$_4^{3-}$$). Under anoxia, Fe$$^{3+}$$ reduction releases phosphate, while FeS precipitation removes sulfide, mitigating toxicity to anaerobic microbes [2] [3]. This dual role positions FeS as a mediator of nutrient availability in aquatic ecosystems.

Reaction Pathways in Anoxic Environments

In anoxic basins like the Black Sea, FeS forms via direct sulfidation of iron (oxyhydr)oxides or through microbial dissimilatory iron reduction (DIR). DIR generates Fe$$^{2+}$$, which reacts with H$$_2$$S from sulfate reduction, producing FeS nanoparticles [4] [6]. Isotopic studies (δ$$^{56}$$Fe, δ$$^{34}$$S) reveal that early diagenetic FeS exhibits lighter isotopes, reflecting kinetic fractionation during rapid precipitation [4].

Progressive Transformation Sequences

Amorphous FeS and mackinawite are metastable, transforming into greigite (Fe$$3$$S$$4$$) and pyrite (FeS$$_2$$) via sulfidation or oxidation. The sequence follows:

  • Amorphous FeSMackinawite (tetragonal Fe$$_{1+x}$$S)
  • MackinawiteGreigite (Fe$$3$$S$$4$$)
  • GreigitePyrite (FeS$$_2$$)

This progression depends on sulfide availability, pH, and microbial activity [1] [5]. In sulfate-methane transition zones, elevated H$$_2$$S concentrations drive pyritization, replacing FeS with framboidal pyrite [4].

Role of Microbial Activity in FeS Formation

Microorganisms catalyze FeS formation through two pathways:

  • Iron-Oxidizing Bacteria: Acidithiobacillus ferrooxidans oxidizes Fe$$^{2+}$$ to Fe$$^{3+}$$, creating Fe(III) oxides that react with H$$_2$$S [2].
  • Sulfate-Reducing Bacteria: Desulfovibrio spp. produce H$$_2$$S, enabling FeS nucleation [3].

Extracellular electron transfer (EET) by Geobacter and Shewanella spp. further modulates Fe$$^{3+}$$ reduction, sustaining Fe$$^{2+}$$ pools for sulfidation [2].

Redox Interface Dynamics in Sulfide Production

Redox clines, such as sediment-water interfaces, host oscillating Fe$$^{2+}$$/Fe$$^{3+}$$ and S$$^-$$/SO$$4^{2-}$$ ratios. Here, FeS forms at the intersection of upward-diffusing H$$2$$S and downward-diffusing Fe$$^{2+}$$. In bioturbated sediments, bioirrigation introduces oxygen, oxidizing FeS to iron oxides and releasing sulfate, which re-enters the sulfur cycle [3] [6].

Table 2: Redox Reactions at Sediment Interfaces

ProcessReactionImpact on FeS Stability
Oxic Bioirrigation4FeS + 3O$$2$$ → 2Fe$$2$$O$$_3$$ + 4SFeS dissolution
Anoxic SulfidizationFeOOH + H$$2$$S → FeS + 2H$$2$$OFeS precipitation

Color/Form

Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C
Dark-brown or black metallic pieces, sticks, or granules

Boiling Point

Deomposes

Density

4.75

Melting Point

1194 °C

Other CAS

1317-96-0
1317-37-9

Wikipedia

Iron sulfide

Drug Warnings

Pseudomelanosis duodeni is a rare benign condition. It manifests endoscopically as discrete, flat, small brown-black spots in the duodenal mucosa. It produces no symptoms and may be reversible. ... With electron microscopy and electron-probe energy dispersive X-ray analysis, the pigment corresponds principally to an accumulation of ferrous sulfide (FeS) in macrophages within the lamina propria.
...The case of a 16-yr-old boy with ectodermal dysplasia who underwent renal transplantation for vesicoureteral reflux and later developed epigastric pain /is reported/. Endoscopic and pathologic findings in the duodenal mucosa were typical of pseudomelanosis duodeni.
...The case of a 56-yr-old female patient with a past history of diabetes mellitus and hypertension /is reported/. She was admitted because of nausea, vomiting, and diarrhea and underwent esophagogastroduodenoscopy because of stool occult blood test results of 3+ /SRP: extremely positive/. Endoscopy revealed diffusely scattered black spots in the bulb and second portion of the duodenum. Histological examination showed numerous pigment-laden macrophages in the lamina propria of mucosal villi. The diagnosis requires further confirmation by electron microscopy and electron-probe energy dispersive X-ray microanalysis. No special therapy is indicated for this rare lesion.

Methods of Manufacturing

... Obtained by direct reaction of iron and sulfur.

General Manufacturing Information

The commercial product is approximately 75-80% FeS.
The removal of SO2, NOx, CO, and unburned hydrocarbons from the exhaust gases of internal combustion engines involves contacting these gases with ferrous sulfide.
Free and complex cyanides are removed from wastewater and other wastes by treatment with insoluble iron sulfides, including ferrous sulfide, at pH approximately 7.0-8.5.
Lead is removed from wastewater by passing the effluents through a column containing ferrous sulfide. The wastewater is adjusted to pH 3.0-3.5 and the lead precipitates as lead sulfide.
For more General Manufacturing Information (Complete) data for FERROUS SULFIDE (7 total), please visit the HSDB record page.

Stability Shelf Life

Oxidized by moist air to sulfur and iron oxide.

Dates

Modify: 2023-08-15

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